2-(benzylsulfanyl)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
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Overview
Description
2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by the presence of a benzylsulfanyl group and a tert-butylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound under basic conditions.
Cyclohexylidene Derivative Formation: The tert-butylcyclohexylidene moiety is synthesized by reacting a cyclohexanone derivative with tert-butylamine under acidic conditions to form the imine.
Hydrazide Formation: The final step involves the condensation of the benzylsulfanyl intermediate with the cyclohexylidene derivative in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzyl derivatives
Scientific Research Applications
2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its structure, it may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide
- 2-(benzylsulfanyl)-N’-(4-methylcyclohexylidene)acetohydrazide
- 2-(benzylsulfanyl)-N’-(4-ethylcyclohexylidene)acetohydrazide
Uniqueness
2-(benzylsulfanyl)-N’-(4-tert-butylcyclohexylidene)acetohydrazide stands out due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer unique properties, such as enhanced stability and specific binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-tert-butylcyclohexylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-19(2,3)16-9-11-17(12-10-16)20-21-18(22)14-23-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSHSYMOOGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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